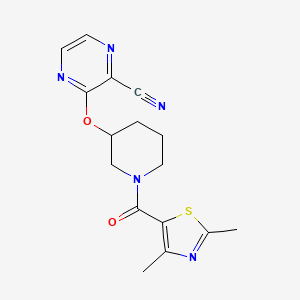

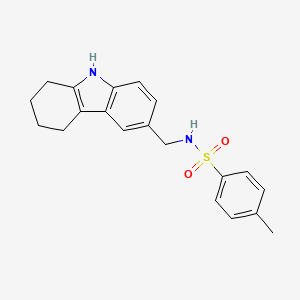

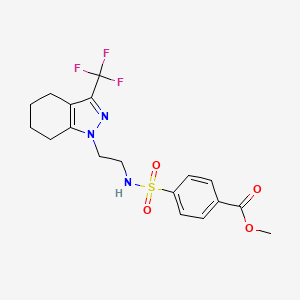

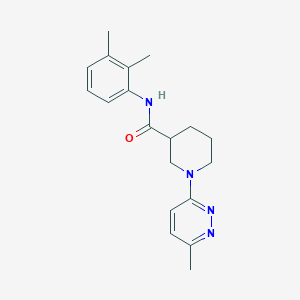

methyl 4-(N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 4-(N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals due to its unique physicochemical properties . The compound also contains an indazole ring, which is a bicyclic compound consisting of two fused aromatic rings, a benzene ring and a pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The trifluoromethyl group is a strong electron-withdrawing group, which would likely have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The trifluoromethyl group is generally quite stable, but can undergo certain reactions under specific conditions . The indazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes . The compound is likely to be a liquid at room temperature .Scientific Research Applications

Chemical Synthesis and Reactions

- A study explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate and related compounds with sulfur tetrafluoride, leading to the synthesis of compounds with potential as intermediates in chemical synthesis. This research highlighted the steric effects influencing chemical reactions and provided insights into synthesizing fluorine-containing analogues of salicylic acid, which could have implications for developing new pharmaceuticals or materials (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Bioactive Compound Synthesis

- Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were synthesized for biological activity studies, including their potential as thrombin-receptor antagonists and effects on cancer cell differentiation and proliferation. This research underscores the importance of structural variation in developing compounds with targeted biological activities, which could be beneficial in designing new drugs or understanding biological mechanisms (郭瓊文, 2006).

Structural and Molecular Studies

- The synthesis and structural analysis of sulfonamide-1,2,4-triazine derivatives, including their tautomerism, were conducted to understand the chemical properties and potential applications of these compounds in various fields. This type of research is crucial for the design of materials with specific chemical or physical properties (Branowska et al., 2022).

Supramolecular Chemistry

- The study on supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase provided insights into the design and characterization of monodendrons based on methyl 3,4,5-trishydroxybenzoate. This research has implications for the development of new materials with specific structural and phase properties, which could be useful in various technological applications (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yields and reduce costs .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its structural features, it could potentially interfere with pathways involving aromatic compounds or sulfonamide-related processes .

Pharmacokinetics

Its bioavailability would depend on these factors, as well as on its chemical stability and solubility .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .

properties

IUPAC Name |

methyl 4-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O4S/c1-28-17(25)12-6-8-13(9-7-12)29(26,27)22-10-11-24-15-5-3-2-4-14(15)16(23-24)18(19,20)21/h6-9,22H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMRWPLMDLXWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)

![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)